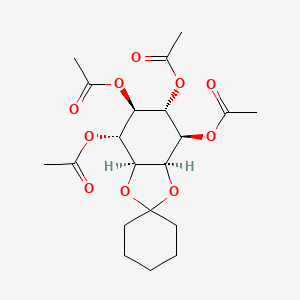

1,2-Cyclohexylidene Tetra-O-acetyl myo-Inositol

説明

(3aR,4S,5R,6R,7S,7aS)-Hexahydrospiro[1,3-benzodioxole-2,1’-cyclohexane]-4,5,6,7-tetrayl tetraacetate is a complex organic compound characterized by its unique spirocyclic structure. This compound features a hexahydrospiro[1,3-benzodioxole] core fused with a cyclohexane ring, and it is further functionalized with four acetate groups. The stereochemistry of this molecule is defined by its multiple chiral centers, making it an interesting subject for stereochemical studies and applications.

準備方法

Synthetic Strategy and Key Reaction Steps

The synthesis of 1,2-Cyclohexylidene Tetra-O-acetyl myo-Inositol proceeds via a two-step sequence: (1) selective protection of the 1,2-diol group using a cyclohexylidene ketal and (2) acetylation of the remaining hydroxyl groups. This approach ensures regioselectivity and high yield, as demonstrated in multiple studies .

Formation of 1,2-O-Cyclohexylidene Myo-Inositol

The first step involves the reaction of myo-inositol with 1-ethoxycyclohexene under acid catalysis. Para-toluenesulfonic acid (PTSA) is typically employed as the catalyst in dimethylformamide (DMF) at 95–100°C for 1.5 hours . This conditions favor the formation of the 1,2-cyclohexylidene ketal while minimizing side reactions.

Reaction Conditions:

-

Substrate: myo-Inositol (1 equiv)

-

Reagent: 1-Ethoxycyclohexene (2.5 equiv)

-

Catalyst: PTSA (0.05 equiv)

-

Solvent: DMF

-

Temperature: 95–100°C

-

Time: 1.5 hours

The product, 1,2-O-cyclohexylidene myo-inositol, is isolated via recrystallization from ethanol, yielding a white crystalline solid with a melting point of 174–175°C .

Acetylation of Remaining Hydroxyl Groups

The second step involves acetylation of the four unprotected hydroxyl groups using acetic anhydride in pyridine. This reaction proceeds quantitatively under mild conditions, ensuring full conversion without cleavage of the cyclohexylidene group .

Reaction Conditions:

-

Substrate: 1,2-O-Cyclohexylidene myo-inositol (1 equiv)

-

Reagent: Acetic anhydride (4.2 equiv)

-

Base: Pyridine (5 equiv)

-

Solvent: Dichloromethane (DCM)

-

Temperature: Room temperature

-

Time: 12 hours

The final product is purified via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization, yielding this compound as a white crystalline solid with a melting point of 104–108°C .

Optimization and Critical Parameters

Solvent and Catalyst Selection

The choice of DMF as the solvent for ketal formation ensures high solubility of myo-inositol and facilitates the reaction’s exothermic nature. Substituting DMF with THF or acetonitrile reduces yields due to poor substrate dissolution . PTSA is preferred over other acids (e.g., HCl or H₂SO₄) due to its mild acidity and compatibility with the cyclohexylidene group.

Temperature Control

Elevated temperatures (95–100°C) accelerate ketal formation but require precise control to avoid decomposition. Prolonged heating beyond 2 hours leads to partial hydrolysis of the ketal, as evidenced by HPLC analysis .

Workup and Purification

Recrystallization from ethanol effectively removes unreacted myo-inositol and catalyst residues. For larger-scale syntheses, flash chromatography using ethyl acetate/hexane (1:3) achieves >98% purity .

Physicochemical Characterization

The compound’s structural integrity is confirmed via NMR, IR, and mass spectrometry. Key spectral data include:

¹H NMR (CDCl₃):

IR (KBr):

Melting Point: 104–108°C

Solubility: Highly soluble in chloroform, sparingly soluble in water .

Comparative Analysis of Alternative Routes

While the above method is the most widely reported, alternative approaches have been explored:

Benzyl Protection Strategy

A study substituting cyclohexylidene with benzyl groups (using benzyl bromide/NaH in DMF) yielded 1,2-di-O-benzyl myo-inositol derivatives. However, subsequent acetylation required harsher conditions (refluxing acetic anhydride), leading to partial deprotection .

Enzymatic Acetylation

Lipase-catalyzed acetylation in ionic liquids was attempted but resulted in <50% conversion due to steric hindrance from the cyclohexylidene group .

Scalability and Industrial Relevance

The two-step synthesis is scalable to kilogram quantities with minimal optimization:

化学反応の分析

Types of Reactions

(3aR,4S,5R,6R,7S,7aS)-Hexahydrospiro[1,3-benzodioxole-2,1’-cyclohexane]-4,5,6,7-tetrayl tetraacetate undergoes various chemical reactions, including:

Oxidation: The acetate groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to its corresponding alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The acetate groups can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or ammonia.

Common Reagents and Conditions

Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

Substitution: Sodium methoxide in methanol, ammonia in ethanol.

Major Products

Oxidation: Corresponding carboxylic acids.

Reduction: Corresponding alcohols.

Substitution: Compounds with substituted functional groups such as methoxy or amino groups.

科学的研究の応用

Biological Applications

1,2-Cyclohexylidene Tetra-O-acetyl myo-Inositol plays a crucial role in biochemical research due to its involvement in cell signaling pathways and phosphoinositide metabolism.

Cell Signaling Studies

- The compound acts as a precursor for synthesizing more complex phosphoinositides, which are essential for cellular processes such as proliferation and apoptosis.

- Research indicates that derivatives of myo-inositol can influence insulin signaling pathways, making them relevant in studies related to metabolic disorders like polycystic ovary syndrome and diabetes.

Pharmaceutical Development

- This compound is valuable in drug discovery processes targeting metabolic disorders and cancer due to its ability to interact with proteins involved in signal transduction pathways.

- Interaction studies have shown that modifications to the myo-inositol structure can alter binding affinities with phosphoinositide-binding proteins, which is critical for developing targeted therapies .

Case Studies and Research Findings

Several research studies have explored the applications of this compound:

作用機序

The mechanism of action of (3aR,4S,5R,6R,7S,7aS)-Hexahydrospiro[1,3-benzodioxole-2,1’-cyclohexane]-4,5,6,7-tetrayl tetraacetate involves its interaction with specific molecular targets. The compound’s multiple chiral centers and functional groups allow it to bind selectively to enzymes and receptors, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding domains. The exact pathways and molecular targets depend on the specific application and context of use.

類似化合物との比較

Similar Compounds

(3aR,4S,5R,6R,7S,7aS)-Hexahydrospiro[1,3-benzodioxole-2,1’-cyclohexane]-4,5,6,7-tetrayl tetraacetate: Unique due to its specific stereochemistry and functionalization.

Hexahydrospiro[1,3-benzodioxole-2,1’-cyclohexane]: Lacks the tetraacetate functionalization, making it less reactive in certain chemical reactions.

Spiro[1,3-benzodioxole-2,1’-cyclohexane]: Similar core structure but without the hexahydro and tetraacetate modifications.

Uniqueness

The uniqueness of (3aR,4S,5R,6R,7S,7aS)-Hexahydrospiro[1,3-benzodioxole-2,1’-cyclohexane]-4,5,6,7-tetrayl tetraacetate lies in its specific stereochemistry and the presence of four acetate groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various scientific and industrial applications.

生物活性

1,2-Cyclohexylidene Tetra-O-acetyl myo-Inositol is a derivative of myo-inositol, a naturally occurring cyclic sugar alcohol that plays critical roles in various biological processes. This compound is characterized by the presence of four acetyl groups and a cyclohexylidene moiety, which significantly influences its chemical properties and biological activities. The unique structural features of this compound enhance its potential in biochemical research and therapeutic applications.

The molecular formula of this compound is C_{14}H_{22}O_{8}, and its structure includes:

- Cyclohexylidene Group : Increases steric bulk and may influence reactivity.

- Acetyl Groups : These can undergo hydrolysis and other substitution reactions, impacting the compound's biological activity.

Biological Activities

Research indicates that derivatives of myo-inositol, including this compound, exhibit various biological activities:

- Cell Signaling : This compound is involved in phosphoinositide signaling pathways crucial for cellular processes such as proliferation and apoptosis. Myo-inositol derivatives have shown therapeutic potential in conditions like polycystic ovary syndrome (PCOS) and insulin resistance due to their influence on insulin signaling pathways.

- Therapeutic Applications : The compound's role as a precursor for synthesizing more complex phosphoinositides makes it valuable in studying cellular signaling mechanisms. It may also serve as a tool compound in drug discovery targeting metabolic disorders and cancer.

The mechanism of action of this compound involves its interactions with various proteins involved in signal transduction pathways. These interactions help elucidate how modifications to the myo-inositol structure can alter binding affinities with phosphoinositide-binding proteins, which is crucial for developing targeted therapies .

Comparative Analysis

A comparison with structurally similar compounds highlights the unique aspects of this compound:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Myo-Inositol | Six-membered cyclic structure with five hydroxyl groups | Naturally occurring; involved in cell signaling |

| D-Glucitol (Sorbitol) | Six-membered cyclic structure with six hydroxyl groups | Widely used as a sweetener |

| D-Mannitol | Six-membered cyclic structure with six hydroxyl groups | Used clinically as a diuretic |

| 1,2-Cyclopentylidene Tetra-O-acetyl-myo-inositol | Similar cyclopentane structure | Smaller ring size; may exhibit different reactivity |

The structural uniqueness provided by the cyclohexylidene substitution pattern combined with multiple acetyl groups significantly affects its biological activity compared to other sugar alcohol derivatives.

Case Studies

Several studies have investigated the biological activity of myo-inositol derivatives:

- Insulin Sensitivity : A study explored the effects of myo-inositol on insulin sensitivity in women with PCOS. Results indicated that supplementation improved insulin sensitivity markers significantly .

- Cell Proliferation : Research demonstrated that D-myo-inositol 1,4,5-tris-phosphate augmented cardiac hypertrophy through enhanced DNA synthesis and protein expression related to cardiac growth factors.

- Signal Transduction : Investigations into inositol lipid metabolism revealed interactions between inositol phosphates and lipid metabolism pathways, suggesting that these compounds play a role in regulating cellular energy balance .

Q & A

Basic Research Questions

Q. What is the structural configuration of 1,2-Cyclohexylidene Tetra-O-acetyl myo-Inositol, and how does it influence its reactivity in synthesis?

- Methodological Answer : The compound features a cyclohexylidene group at the 1,2-positions of myo-inositol, with acetyl groups at the remaining hydroxyls. Structural elucidation employs NMR spectroscopy (e.g., H, C, and 2D-COSY) to confirm regiochemistry and stereochemistry. X-ray crystallography is used for absolute configuration determination. The cyclohexylidene group enhances stability during synthesis by protecting vicinal diols, while acetylation modulates solubility and reactivity .

Q. What are the common synthetic routes for preparing this compound?

- Methodological Answer : Synthesis typically involves:

- Step 1 : Selective protection of myo-inositol’s 1,2-diols using cyclohexanone dimethyl acetal under acidic conditions.

- Step 2 : Acetylation of remaining hydroxyls using acetic anhydride/pyridine.

- Step 3 : Purification via column chromatography (silica gel, hexane/EtOAc gradient). Yield optimization requires monitoring reaction kinetics and avoiding over-acetylation .

Q. How can researchers validate the purity and identity of this compound post-synthesis?

- Methodological Answer : Use HPLC (C18 column, acetonitrile/water mobile phase) for purity assessment. Mass spectrometry (ESI-MS or MALDI-TOF) confirms molecular weight. Comparative analysis with literature H NMR chemical shifts (e.g., cyclohexylidene protons at δ 1.4–1.8 ppm) ensures structural fidelity. Residual solvents are quantified via GC-MS .

Advanced Research Questions

Q. What challenges arise in achieving regioselective acetylation of myo-inositol derivatives, and how can they be addressed?

- Methodological Answer : Regioselectivity is hindered by similar reactivity of hydroxyl groups. Strategies include:

- Temporary protecting groups (e.g., trityl or silyl ethers) to block specific positions.

- Enzymatic acetylation using lipases for kinetic resolution.

- Computational modeling (DFT calculations) to predict reactivity trends. Post-reaction analysis via C NMR distinguishes acetylated positions .

Q. How does the cyclohexylidene group influence the compound’s stability under varying experimental conditions?

- Methodological Answer : The cyclohexylidene group confers acid sensitivity , requiring neutral pH conditions during reactions. Thermal gravimetric analysis (TGA) shows decomposition above 200°C. Stability in biological assays is assessed via incubation in buffer solutions (pH 7.4, 37°C) followed by LC-MS monitoring. Comparative studies with unprotected inositols reveal enhanced hydrolytic resistance .

Q. What are the implications of conflicting data on this compound’s biological activity across assay systems?

- Methodological Answer : Discrepancies may arise from:

- Assay specificity : Differences in cell lines (e.g., HEK293 vs. HeLa) or in vitro/in vivo models.

- Metabolic interference : Variable expression of myo-inositol transporters (e.g., SLC5A3/SLC5A11) affects uptake.

- Data normalization : Use internal standards (e.g., deuterated myo-inositol) in LC-MS workflows. Cross-validation with orthogonal assays (e.g., fluorescence polarization) is recommended .

Q. How can computational chemistry predict interactions between this compound and biological targets?

- Methodological Answer : Molecular docking (AutoDock Vina, Glide) models binding to targets like phosphatidylinositol kinases. MD simulations (GROMACS) assess stability of ligand-receptor complexes. Pharmacophore mapping identifies critical functional groups (e.g., acetyl moieties for hydrogen bonding). Validate predictions with SPR (surface plasmon resonance) for binding affinity measurements .

特性

IUPAC Name |

[(3aS,4S,5R,6R,7S,7aR)-5,6,7-triacetyloxyspiro[3a,4,5,6,7,7a-hexahydro-1,3-benzodioxole-2,1'-cyclohexane]-4-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28O10/c1-10(21)25-14-15(26-11(2)22)17(28-13(4)24)19-18(16(14)27-12(3)23)29-20(30-19)8-6-5-7-9-20/h14-19H,5-9H2,1-4H3/t14-,15-,16+,17+,18-,19+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQPTWYQWMBTSMM-DTXAGUPXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1C2C(C(C(C1OC(=O)C)OC(=O)C)OC(=O)C)OC3(O2)CCCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@H]1[C@H]2[C@@H]([C@@H]([C@H]([C@@H]1OC(=O)C)OC(=O)C)OC(=O)C)OC3(O2)CCCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50652533 | |

| Record name | (3aR,4S,5R,6R,7S,7aS)-Hexahydrospiro[1,3-benzodioxole-2,1'-cyclohexane]-4,5,6,7-tetrayl tetraacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50652533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

428.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39110-61-7 | |

| Record name | (3aR,4S,5R,6R,7S,7aS)-Hexahydrospiro[1,3-benzodioxole-2,1'-cyclohexane]-4,5,6,7-tetrayl tetraacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50652533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。